molecular formula C26H23N5OS2 B4595787 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4595787
M. Wt: 485.6 g/mol
InChI Key: LSABJRBYPRFHHK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H23N5OS2 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 485.13440272 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Research into the synthesis and antitumor activity of related heterocyclic derivatives has shown promising results. For instance, new derivatives bearing different heterocyclic ring systems have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines. Some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).

Biological Evaluation for Anticancer Agents

Further studies have focused on synthesizing and studying the anticancer activity of thiazole derivatives. Selected compounds demonstrated high selectivity and induced apoptosis in human lung adenocarcinoma cells, suggesting their utility as targeted anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Insecticidal Assessment

Some compounds have been assessed for their insecticidal activity against agricultural pests. Innovative heterocycles incorporating a thiadiazole moiety were synthesized and showed effectiveness against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).

Antimicrobial Activities

The synthesis of novel heterocyclic compounds has also been directed towards evaluating antimicrobial activities. Certain newly synthesized thiazolidinone, thiazoline, and thiophene derivatives have been tested for their antimicrobial properties, with some showing promising results against various microbial strains. This research contributes to the search for new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Cytotoxicity and Immunocompetent Cell Effects

Additionally, certain 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and their cytotoxicity evaluated. Some compounds demonstrated high cytotoxicity in vitro against thymocytes and lymphocytes, indicating their potential use in studying immune responses or developing immunotherapeutic agents (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5OS2/c1-17-11-13-19(14-12-17)31-24(18-7-3-2-4-8-18)29-30-26(31)33-16-23(32)28-25-21(15-27)20-9-5-6-10-22(20)34-25/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSABJRBYPRFHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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